m-dPEG(R)24-TFP ester m-dPEG(R)24-TFP ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16157970
InChI: InChI=1S/C56H100F4O26/c1-62-4-5-64-8-9-66-12-13-68-16-17-70-20-21-72-24-25-74-28-29-76-32-33-78-36-37-80-40-41-82-44-45-84-48-49-85-47-46-83-43-42-81-39-38-79-35-34-77-31-30-75-27-26-73-23-22-71-19-18-69-15-14-67-11-10-65-7-6-63-3-2-53(61)86-56-54(59)51(57)50-52(58)55(56)60/h50H,2-49H2,1H3
SMILES:
Molecular Formula: C56H100F4O26
Molecular Weight: 1265.4 g/mol

m-dPEG(R)24-TFP ester

CAS No.:

Cat. No.: VC16157970

Molecular Formula: C56H100F4O26

Molecular Weight: 1265.4 g/mol

* For research use only. Not for human or veterinary use.

m-dPEG(R)24-TFP ester -

Specification

Molecular Formula C56H100F4O26
Molecular Weight 1265.4 g/mol
IUPAC Name (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C56H100F4O26/c1-62-4-5-64-8-9-66-12-13-68-16-17-70-20-21-72-24-25-74-28-29-76-32-33-78-36-37-80-40-41-82-44-45-84-48-49-85-47-46-83-43-42-81-39-38-79-35-34-77-31-30-75-27-26-73-23-22-71-19-18-69-15-14-67-11-10-65-7-6-63-3-2-53(61)86-56-54(59)51(57)50-52(58)55(56)60/h50H,2-49H2,1H3
Standard InChI Key JHPTVWWOCBUVIM-UHFFFAOYSA-N
Canonical SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F

Introduction

Chemical Structure and Physicochemical Properties

m-dPEG®24-TFP ester belongs to the class of discrete PEG (dPEG®) compounds, characterized by single molecular weight distributions and well-defined chain lengths. Unlike traditional polymeric PEGs, which exhibit polydispersity (Đ > 1), dPEG® derivatives like QBD-10303 ensure reproducible conjugation outcomes due to their monodisperse nature . The molecule comprises three key components:

  • Methyl-Terminated PEG Backbone: A 24-mer PEG chain (74 atoms) capped with a methyl group, rendering the spacer uncharged and inert .

  • TFP Ester Reactant: The 2,3,5,6-tetrafluorophenyl ester group, which reacts selectively with primary amines (e.g., lysine residues or surface amines) to form stable amide bonds .

  • Hydrophilic Spacer: The PEG backbone provides solubility in aqueous media (pH 7.5–8.0) and reduces steric hindrance during conjugation .

Table 1: Key Physicochemical Properties of m-dPEG®24-TFP Ester

PropertyValue/DescriptionSource
Molecular Weight~1,500 Da (exact mass varies by formulation)
PEG Length86.2 Å (74 atoms)
Reactive GroupTFP ester
Optimal Reaction pH7.5–8.0
Hydrolytic StabilityHigher than NHS esters in aqueous buffers
SolubilityWater, PBS, HEPES

Reaction Mechanisms and Kinetic Behavior

The TFP ester group in m-dPEG®24-TFP ester undergoes nucleophilic acyl substitution with primary amines, forming stable amide linkages. This reaction is favored in slightly alkaline conditions (pH 7.5–8.0), where deprotonated amines act as nucleophiles . Comparative studies highlight two critical advantages over NHS esters:

  • Enhanced Hydrolytic Stability: TFP esters exhibit slower hydrolysis rates in aqueous buffers, extending the functional window for conjugation. For example, at pH 7.5, the half-life of TFP esters is approximately 2–4 hours, compared to <1 hour for NHS esters .

  • Reduced Side Reactions: The electron-withdrawing fluorine atoms on the TFP ring increase electrophilicity, improving reaction efficiency with amines while minimizing hydrolysis byproducts .

Applications in Biomolecule Engineering

Cell Surface Modification

m-dPEG®24-TFP ester is widely used to engineer cell surfaces by conjugating targeting ligands or imaging probes to membrane proteins. For instance, T-cell surface amines can be modified with PEG spacers to enhance circulation time or reduce immunogenicity . The methyl terminus ensures minimal interference with cellular function, while the PEG spacer minimizes non-specific protein adsorption .

Pharmacokinetic and Biodistribution Optimization

PEGylation via TFP esters improves the PK profiles of therapeutic proteins (e.g., cytokines, antibodies) by shielding epitopes and reducing renal clearance. Studies demonstrate that m-dPEG®24-TFP-modified interferons exhibit 3–5-fold longer plasma half-lives compared to unmodified counterparts .

Imaging and Diagnostics

In fluorescence imaging, PEG spacers reduce background noise by preventing hydrophobic interactions between dyes and biological surfaces. m-dPEG®24-TFP ester has been employed to conjugate near-infrared dyes to antibodies, achieving a 40% reduction in non-specific binding in tumor imaging assays .

Comparative Analysis with Other PEGylation Reagents

TFP Esters vs. NHS Esters

ParameterTFP EstersNHS Esters
Optimal pH7.5–8.07.0–7.5
Hydrolysis Half-Life2–4 hours (pH 7.5)<1 hour (pH 7.5)
Reaction EfficiencyHigher at pH >7.5Higher at pH 7.0–7.5
Byproduct FormationLowerModerate

Source:

Discrete PEG vs. Polymeric PEG

Traditional polymeric PEGs suffer from batch-to-batch variability due to polydispersity, complicating regulatory approval. In contrast, m-dPEG®24-TFP ester’s monodispersity ensures consistent conjugation efficiency and simplifies analytical characterization .

Industrial and Regulatory Considerations

m-dPEG®24-TFP ester is supplied by Vector Laboratories (QBD-10303) and Sigma-Aldrich (QBD10303-100MG), with pricing starting at $209.30 per 100 mg . Regulatory filings emphasize its use in Good Manufacturing Practice (GMP)-compliant processes, particularly for antibody-drug conjugates and diagnostic agents .

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